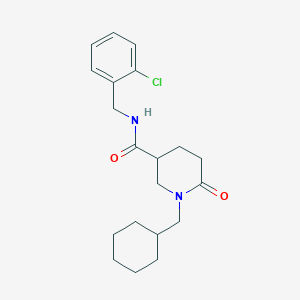
N-(2-chlorobenzyl)-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide, commonly known as CCMI, is a synthetic compound that belongs to the family of piperidinecarboxamide derivatives. CCMI has been widely studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
科学研究应用
CCMI has been studied for its potential applications in various scientific research areas, including neuroscience, pharmacology, and drug discovery. In neuroscience, CCMI has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In pharmacology, CCMI has been studied for its potential use as a drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. CCMI has also been studied for its potential use as a tool for studying the function of ion channels and receptors in the nervous system.
作用机制
The mechanism of action of CCMI is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the nervous system. CCMI has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes in the brain. CCMI has also been shown to interact with voltage-gated potassium channels, which play a role in regulating neuronal excitability.
Biochemical and Physiological Effects:
CCMI has been shown to have various biochemical and physiological effects in the body. In the brain, CCMI has been shown to reduce oxidative stress and inflammation, which can lead to neuroprotection. CCMI has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. In addition, CCMI has been shown to have analgesic effects by reducing pain sensitivity in animal models.
实验室实验的优点和局限性
CCMI has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. CCMI has also been shown to have low toxicity and is well-tolerated in animal models. However, there are also some limitations to the use of CCMI in lab experiments. It has limited solubility in water, which can make it difficult to administer in certain experimental settings. In addition, the mechanism of action of CCMI is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on CCMI. One area of research is to further elucidate the mechanism of action of CCMI, particularly with regard to its interactions with ion channels and receptors in the nervous system. Another area of research is to explore the potential therapeutic applications of CCMI for the treatment of various diseases, including neurodegenerative disorders and chronic pain. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of CCMI, including its absorption, distribution, metabolism, and excretion in the body.
合成方法
The synthesis of CCMI involves the reaction of 2-chlorobenzylamine with cyclohexylmethylamine, followed by the addition of piperidine-3-carboxylic acid and subsequent cyclization to form the piperidinecarboxamide ring. The resulting compound is then purified through recrystallization to obtain CCMI in its pure form.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(cyclohexylmethyl)-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O2/c21-18-9-5-4-8-16(18)12-22-20(25)17-10-11-19(24)23(14-17)13-15-6-2-1-3-7-15/h4-5,8-9,15,17H,1-3,6-7,10-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAJTKFFCLEBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(CCC2=O)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4975117.png)
![methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B4975122.png)
![5-(4-chlorophenyl)-6-(2-furyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4975138.png)
![N-(2-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}ethyl)acetamide](/img/structure/B4975144.png)
![3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4975157.png)
![(2R*,6S*)-4-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}-2,6-dimethylmorpholine](/img/structure/B4975161.png)
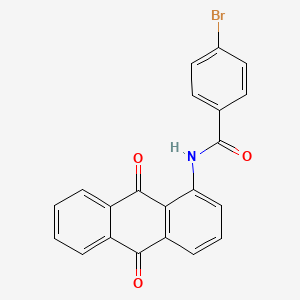
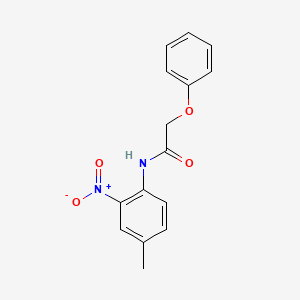
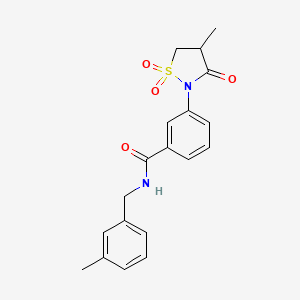
![1-{1-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B4975175.png)
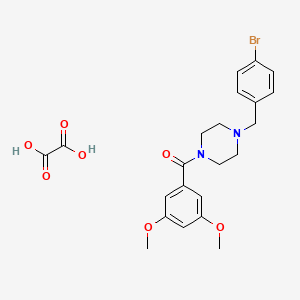
![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B4975199.png)
![N-{1-methyl-1-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2-thiophenecarboxamide trifluoroacetate](/img/structure/B4975208.png)
